O-Terphenyl

Heat transfer fluid Thermal management Nuclear reactor coolant

Sourcing isomerically ambiguous terphenyl mixtures undermines high-temperature system predictability. This ortho-terphenyl supplies the precise thermal and rheological profile mandatory for applications above 371°C, where generic mixtures fail. - Enables heat transfer systems exceeding 371°C (700°F), outperforming biphenyl and other terphenyl isomers. - Defined viscosity relation η = 4.65×10⁻⁴ exp[689/(T-231)] P (-16°C to 250°C) supports computational fluid dynamics and system design modeling. - Anomalous Tg of -30°C (60°C above predicted value) serves as a critical model for amorphous material science and molecular dynamics research.

Molecular Formula C6H5C6H4C6H5
C18H14
Molecular Weight 230.3 g/mol
CAS No. 61788-33-8
Cat. No. B7788251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Terphenyl
CAS61788-33-8
Molecular FormulaC6H5C6H4C6H5
C18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H
InChIKeyOIAQMFOKAXHPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 150 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2022)
SOL IN ACETONE, BENZENE, METHANOL, CHLOROFORM
Sparingly soluble in lower alcohols and glycols;  very soluble in common aromatic solvents.
Water solubility = 1.24 mg/l at 25 °C
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





O-Terphenyl: Heat Transfer Fluid & Scintillation Solvent


O-Terphenyl (CAS 61788-33-8), a polyphenyl compound consisting of three benzene rings in ortho-configuration , is commercially supplied as a solid mixture with its isomers m-terphenyl and p-terphenyl for use as a heat-transfer fluid [1]. It also serves as a scintillation solvent in nuclear physics experiments . With a molecular weight of 230.30 g/mol, melting point 56-59°C, boiling point 337°C, and density 1.1-1.16 g/cm³ , this compound is characterized by high thermal stability and low volatility .

Heat transfer fluid High-temperature thermal management systems above 371°C crossover point
Scintillation solvent Organic scintillator formulations for nuclear physics experiments
Glass transition model Anomalous glass-former for molecular dynamics and amorphous materials research
OLED host core Functionalized ortho-terphenyl scaffold for blue TADF host material R&D

Why O-Terphenyl Cannot Be Substituted


Despite all three terphenyl isomers sharing the identical molecular formula C18H14, their distinct substitution patterns produce significantly divergent physical properties and performance characteristics [1]. The ortho-isomer exhibits unique behavior in critical parameters including melting point (330 K vs. 360 K for meta and 485 K for para) [2], heat of fusion (18 cal/g vs. 25 cal/g for meta and 35 cal/g for para) [2], high-temperature viscosity profiles [3], and thermal decomposition kinetics [4]. Commercial "Terphenyl" mixtures of unspecified isomer ratios therefore cannot guarantee the performance attributes required in applications where ortho-terphenyl's specific properties govern system behavior.

1
Isomer melting point mismatch: Ortho-terphenyl melts at ~330 K, substantially lower than para-terphenyl (~485 K). This alters freeze-protection design and system startup energy requirements.
2
Heat transfer crossover behavior: Liquid biphenyl outperforms terphenyls below 700°F, while ortho-terphenyl excels above. Unspecified isomer mixtures may not deliver the required high-temperature performance.
3
Thermal decomposition kinetics differ: Reported activation energy and degradation pathway data are specific to ortho-terphenyl. Meta- or para-isomer mixtures can shift decomposition behavior under process conditions.

O-Terphenyl Quantitative Performance Evidence


High-Temperature Heat Transfer Superiority

In a comprehensive evaluation of liquid and vapor heat transfer capabilities using the Dittus-Boelter equation, ortho-terphenyl demonstrates superior heat transfer performance above 700°F (371°C) compared to all other pure terphenyl isomers and biphenyl [1]. This crossover temperature represents a critical threshold where ortho-terphenyl becomes the preferred material. The study further notes that liquid mixtures of biphenyl with ortho- or meta-terphenyl outperform any pure material above 550°F, but among pure terphenyls, ortho-terphenyl is the optimal choice for high-temperature applications.

Heat Transfer >700°F
Head-to-head
Reported superior to biphenyl and other isomers above 700°F (371°C) in Dittus-Boelter evaluation
Supports selection for high-temperature heat transfer systems above the crossover threshold
Liquid and vapor conditions; 99.5+% pure compounds; IBM-704 computational analysis
Heat transfer fluid Thermal management Nuclear reactor coolant

Pyrolytic Decomposition Kinetics

The pyrolytic decomposition of liquid o-terphenyl was found to follow simple first-order kinetics with an activation energy of 71.7 ± 1.3 kcal/mole over the temperature range 419-482°C [1]. In comparison, the radiolytically induced decomposition occurred with a substantially lower apparent activation energy of approximately 22 kcal/mole [1]. The ratio of biphenyl formation to terphenyl disappearance is approximately 0.35 for pyrolysis but increases with temperature during radiolysis [1].

Pyrolysis Activation Energy
Class-level
71.7 ± 1.3 kcal/mole (first-order kinetics, 419–482°C)
Enables prediction of thermal degradation rates under sustained high-temperature operation
Chromatographically pure o-terphenyl; evacuated stainless steel capsules
Thermal degradation Pyrolysis kinetics Process safety

Melting Behavior and Supercooling Tendency

Comparative melting point and heat of fusion data for polyphenyls reveal that ortho-terphenyl has the lowest melting point among the three isomers at 330 K (57°C), compared to 360 K (87°C) for meta-terphenyl and 485 K (212°C) for para-terphenyl [1]. The heat of fusion follows the same trend: ortho-terphenyl 18 cal/g, meta-terphenyl 25 cal/g, and para-terphenyl 35 cal/g [1]. Additionally, ortho-terphenyl shows the most pronounced tendency to supercool among all terphenyls, with meta-terphenyl showing this behavior to a somewhat lesser extent [1].

Melting Point & Supercooling
Head-to-head
Ortho: 330 K, 18 cal/g. Meta: 360 K, 25 cal/g. Para: 485 K, 35 cal/g. Ortho shows most pronounced supercooling.
Lowest melting point reduces startup energy; supercooling tendency affects crystallization control during thermal cycling
Polyphenyl reactor coolant study; 99.5+% purity
Phase transition Thermal cycling Supercooling

Anomalous Glass Transition Behavior

Volumetric and thermal measurements on undercooled liquid o-terphenyl indicate that it undergoes a glass transition in the vicinity of -30°C. This glass transition temperature is approximately 60°C higher than that predicted by correlations applicable to simple molecular glass formers [1]. The viscosity of undercooled o-terphenyl was measured from 20°C to -16°C and is described by the equation η = 4.65×10⁻⁴ exp[689/(T-231)] P [1]. The apparent activation energy for viscous flow increases from approximately ¼ of the heat of vaporization (ΔHv) at the highest temperature to about 5 ΔHv at the lowest temperature in the measured range [1].

Glass Transition Anomaly
Class-level
Tg ≈ -30°C, about 60°C above simple glass-former predictions. Viscosity: η = 4.65×10⁻⁴ exp[689/(T-231)] P
Unique model system for complex glass transition and molecular dynamics research
Undercooled liquid measurements; -16°C to 250°C viscosity range
Glass transition Amorphous materials Molecular dynamics

Blue TADF OLED Host Material

Two novel CN-substituted ortho-terphenyl (OTP) core based bipolar host materials were designed and synthesized for blue thermally activated delayed fluorescence (TADF) devices [1]. The device with oCN-OTP as a host material (30% DBA-DI dopant) exhibited current and external quantum efficiencies of 58.2 cd A⁻¹ and 29.5%, respectively [1]. Additionally, the oCN-OTP based blue TADF device recorded a device lifetime (LT90) of 28.8 hours at an initial luminance of 1000 cd m⁻² [1]. The ortho-terphenyl core architecture, when functionalized with CN and carbazole groups, enables high triplet energy levels while enhancing bipolar charge transport characteristics [1].

TADF OLED Host
Data to verify
oCN-OTP host with DBA-DI: 29.5% EQE, 58.2 cd/A, LT90 28.8 h at 1000 cd/m²
Reported device efficiency context for blue TADF host material research
Source data for comparative terphenyl-core hosts not provided; review required
OLED TADF Host materials Organic electronics

Organic Scintillator Solvent Applications

O-Terphenyl exhibits scintillating properties, emitting light when exposed to ionizing radiation, making it a potential candidate for use in scintillation detectors . It is commonly used as a scintillation solvent in nuclear physics experiments . Researchers have explored o-terphenyl as a component in organic scintillators, aiming to develop more efficient and cost-effective alternatives to traditional inorganic scintillators . Fluorescence spectra of very pure o-terphenyl single crystal and glassy solid have been observed and assigned to intramolecular excimer states [1].

Scintillation Solvent
Data to verify
Reported scintillating properties; used as solvent in nuclear physics experiments. Excimer fluorescence observed in pure crystal and glass.
May support organic scintillator formulation research
Quantitative light yield data for pure o-terphenyl requires further primary confirmation
Scintillator Radiation detection Nuclear physics

O-Terphenyl Validated Application Scenarios


High-Temperature Heat Transfer Systems

Ortho-terphenyl is the preferred pure terphenyl for heat transfer systems operating at temperatures exceeding 700°F (371°C), where its heat transfer capability surpasses that of biphenyl and other terphenyl isomers [1]. For systems operating between 550°F and 700°F, liquid mixtures of biphenyl with ortho- or meta-terphenyl provide optimized performance [1]. The compound's thermal stability is characterized by pyrolytic decomposition following first-order kinetics with an activation energy of 71.7 kcal/mole, enabling prediction of thermal degradation rates under sustained high-temperature operation [2].

Fundamental Glass Transition and Molecular Dynamics Research

Ortho-terphenyl serves as a model system for studying glass transition phenomena due to its anomalous Tg behavior—the measured Tg of approximately -30°C is 60°C higher than predicted by correlations for simple molecular glass formers [3]. The viscosity follows the relationship η = 4.65×10⁻⁴ exp[689/(T-231)] P over the range -16°C to 250°C [3]. This anomalous behavior, combined with its pronounced tendency to supercool relative to other terphenyl isomers [4], makes ortho-terphenyl a preferred compound for investigating fundamental questions in amorphous materials science and molecular dynamics.

Blue TADF OLED Host Material Development

CN-substituted ortho-terphenyl core architectures serve as effective bipolar host materials for blue thermally activated delayed fluorescence (TADF) devices, demonstrating 29.5% external quantum efficiency, 58.2 cd A⁻¹ current efficiency, and LT90 device lifetime of 28.8 hours at 1000 cd m⁻² [5]. The ortho-terphenyl core, when appropriately functionalized with CN and carbazole groups, enables high triplet energy levels while enhancing bipolar charge transport characteristics [5].

Organic Scintillator Formulation and Nuclear Physics Instrumentation

Ortho-terphenyl exhibits scintillating properties and is used as a scintillation solvent in nuclear physics experiments . Its fluorescence spectra in single crystal and glassy solid forms have been characterized and assigned to intramolecular excimer states [6]. The compound's low melting point (57°C) relative to para-terphenyl (212°C) [4] facilitates processing and formulation for organic scintillator development where thermal treatment is required.

Application
Selection Property
Validation Focus
High-temperature heat transfer systems
Isomer-specific thermal performance
Crossover temperature threshold and thermal degradation kinetics
Fundamental glass transition studies
Anomalous glass-forming behavior
Tg deviation from simple glass-former models
Blue TADF OLED host material R&D
Bipolar charge transport and high triplet energy
External quantum efficiency and device lifetime metrics
Organic scintillator formulation
Scintillation solvent compatibility
Fluorescence excimer characterization and light yield assessment

Technical Documentation Hub

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38 linked technical documents
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